molecular formula C9H10N2O B1427418 {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol CAS No. 1268516-15-9

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Cat. No. B1427418
M. Wt: 162.19 g/mol
InChI Key: YDBCWFLGYYQBJX-UHFFFAOYSA-N
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Description

“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a chemical compound that belongs to the class of heterocyclic building blocks . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 . This compound is usually available in solid form .


Synthesis Analysis

The synthesis of “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” can be represented by the SMILES string Cn1ccc2cc(O)cnc12 . The InChI representation of the molecule is 1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

“{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” is a solid compound . It has a molecular weight of 148.16 . The compound’s exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the retrieved documents.

Scientific Research Applications

Synthesis Techniques

  • The reaction of aryl(3-isocyanopyridin-4-yl)methanones, prepared from commercially available pyridin-3-amine, with aryl Grignard reagents leads to 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. These compounds are further processed to yield their acetate derivatives, indicating the versatility of pyrrolopyridin derivatives in synthetic organic chemistry (Kobayashi et al., 2011).

Multicomponent Reactions

  • Novel multicomponent reactions involving isatins, l-proline, and alkyl propiolates have been developed to construct unique polyheterocyclic systems. These reactions highlight the potential of integrating pyrrolopyridine derivatives in the synthesis of complex molecular architectures, which could have implications in drug design and materials science (Jun‐Jie Cao et al., 2019).

Medicinal Chemistry Applications

  • The synthesis and evaluation of nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These findings underscore the therapeutic potential of pyrrolopyridine derivatives in oncology (Carbone et al., 2013).

Catalytic Applications

  • The catalytic methylation of pyridines using temporary dearomatisation strategies has been explored, demonstrating the utility of pyrrolopyridine derivatives in facilitating novel transformations. This research contributes to the development of new methodologies in catalysis and synthetic chemistry (Grozavu et al., 2020).

Future Directions

The future directions for “{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol” and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could be beneficial for cancer therapy, given the essential role of the FGFR signaling pathway in various types of tumors .

properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCWFLGYYQBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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